molecular formula C15H14N2O3 B14396079 2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 88373-81-3

2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14396079
CAS No.: 88373-81-3
M. Wt: 270.28 g/mol
InChI Key: GSFQYRPKZCKLEN-UHFFFAOYSA-N
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Description

2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylethylamine moiety, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of a nitro-substituted cyclohexadienone with a phenylethylamine derivative. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and may involve heating to facilitate the reaction. Catalysts such as acids or bases may also be used to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in achieving higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenylethylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylethylamine derivatives.

Scientific Research Applications

2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethylamine moiety may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-6-{[(1S)-1-phenylethyl]amino}methylidene}cyclohexa-2,4-dien-1-one
  • 2-Methoxy-6-{[(4-morpholinylamino)methylidene]}cyclohexa-2,4-dienone

Uniqueness

2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and phenylethylamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

88373-81-3

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-nitro-6-(2-phenylethyliminomethyl)phenol

InChI

InChI=1S/C15H14N2O3/c18-15-13(7-4-8-14(15)17(19)20)11-16-10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2

InChI Key

GSFQYRPKZCKLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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